molecular formula C11H9ClN2O2 B13721780 Methyl 7-Chloroquinazoline-4-acetate

Methyl 7-Chloroquinazoline-4-acetate

Cat. No.: B13721780
M. Wt: 236.65 g/mol
InChI Key: NENSWQYEOGEYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-Chloroquinazoline-4-acetate is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Chloroquinazoline-4-acetate typically involves the reaction of 7-chloroquinazoline with methyl acetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Chloroquinazoline-4-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-Chloroquinazoline-4-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinazoline: A precursor in the synthesis of Methyl 7-Chloroquinazoline-4-acetate.

    Quinazoline-4-acetate: Lacks the chlorine substitution but shares a similar core structure.

    Methyl Quinazoline-4-acetate: Similar structure without the chlorine substitution

Uniqueness

This compound is unique due to the presence of both the methyl and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, while the methyl group can affect the compound’s solubility and interaction with biological targets .

Conclusion

This compound is a versatile compound with significant potential in various fields of science and industry Its unique chemical structure allows it to undergo a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

methyl 2-(7-chloroquinazolin-4-yl)acetate

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)5-10-8-3-2-7(12)4-9(8)13-6-14-10/h2-4,6H,5H2,1H3

InChI Key

NENSWQYEOGEYHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC=NC2=C1C=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.